N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine
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Overview
Description
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine is a synthetic peptide compound. It is composed of three amino acids: glycine, L-phenylalanine, and L-leucine, with a benzyloxycarbonyl (Cbz) protecting group attached to the glycine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected glycine with L-phenylalanine and L-leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy separation and purification.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Deprotection: Hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM), and diisopropylethylamine (DIPEA).
Major Products Formed
Hydrolysis: Glycine, L-phenylalanine, and L-leucine.
Deprotection: The free peptide without the benzyloxycarbonyl (Cbz) group.
Coupling Reactions: Longer peptide chains.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and as a substrate for protease assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in peptide-based therapies.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine depends on its specific application. In peptide synthesis, it acts as a protected intermediate that can be selectively deprotected and coupled to form longer peptide chains. In biological assays, it may serve as a substrate for proteases, where the enzyme cleaves the peptide bond, releasing the constituent amino acids.
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine can be compared with other similar compounds such as:
N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-phenylalanine: Similar structure but with an additional phenylalanine residue.
N-[(Benzyloxy)carbonyl]glycyl-L-leucine: Lacks the phenylalanine residue, making it a simpler peptide.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains cysteine instead of phenylalanine and leucine, introducing a thiol group.
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the benzyloxycarbonyl (Cbz) protecting group, which provides stability and allows for selective deprotection during peptide synthesis.
Properties
CAS No. |
15373-69-0 |
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Molecular Formula |
C25H31N3O6 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H31N3O6/c1-17(2)13-21(24(31)32)28-23(30)20(14-18-9-5-3-6-10-18)27-22(29)15-26-25(33)34-16-19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3,(H,26,33)(H,27,29)(H,28,30)(H,31,32)/t20-,21-/m0/s1 |
InChI Key |
IKXFQXCLCSBZNK-SFTDATJTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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